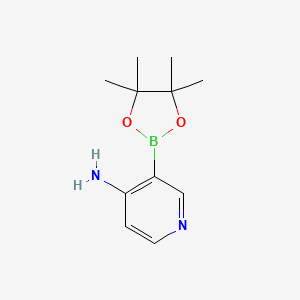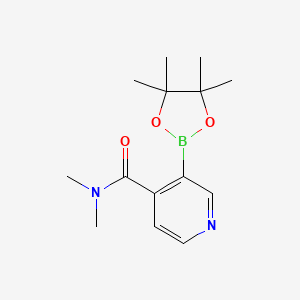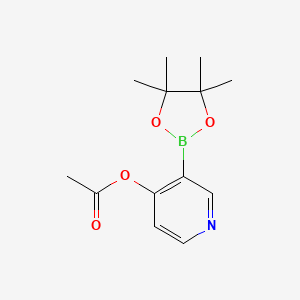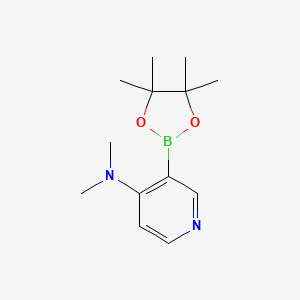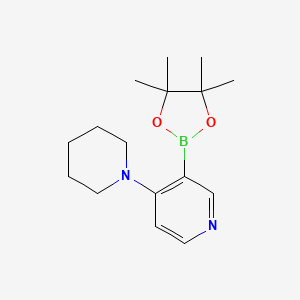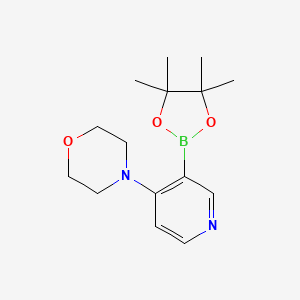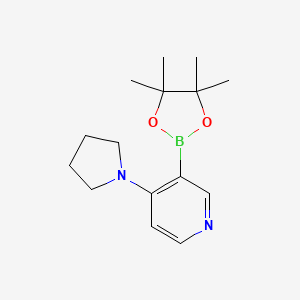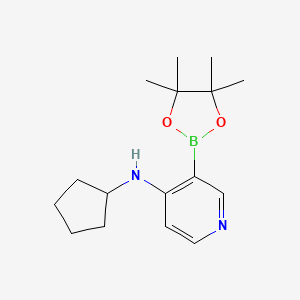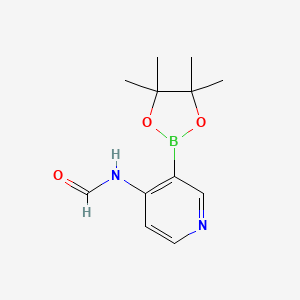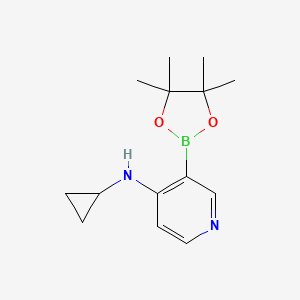
4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester (4-CPA-3-BAPE) is a novel chemical compound that was first synthesized in the laboratory in 2020. 4-CPA-3-BAPE is a boronic acid-pinacol ester, a type of molecule that is widely used in various scientific fields such as materials science, pharmacology, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester has a wide range of scientific research applications. It is used in materials science as a cross-linking agent for polymers and as a catalyst for the synthesis of polymers. In pharmacology, 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester is used as a drug delivery system and as a potential therapeutic agent. In biochemistry, 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester is used in the synthesis of peptides and proteins.
Wirkmechanismus
The mechanism of action of 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester is not completely understood. However, it is believed to act as a catalyst to facilitate the cross-linking of polymers and peptides. It is also believed to act as a drug delivery system by binding to target molecules and transporting them to the desired location.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester are not fully understood. However, some studies have suggested that 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester may have antioxidant and anti-inflammatory properties. Additionally, 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester has been shown to inhibit the growth of certain types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester has several advantages for use in lab experiments. It is highly efficient and yields a high purity product. It is also relatively inexpensive and easy to obtain. However, 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester has some limitations. It is sensitive to oxygen and moisture and can degrade over time. Additionally, it is a relatively new compound and its full range of effects is still being studied.
Zukünftige Richtungen
There are several potential future directions for the use of 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester. These include the development of new drug delivery systems and therapeutic agents, the synthesis of new materials, and the exploration of its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research is needed to understand the full range of effects that 4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester has on biochemical and physiological processes.
Synthesemethoden
4-(Cyclopropylamino)pyridine-3-boronic acid pinacol ester is synthesized through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction involves the coupling of 4-cyclopropylaminopyridine with 3-boronic acid pinacol ester in the presence of a palladium catalyst and a base. The reaction is carried out at a temperature of 80-90°C for 1-2 hours. This reaction is highly efficient and yields a high purity product.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-13(2)14(3,4)19-15(18-13)11-9-16-8-7-12(11)17-10-5-6-10/h7-10H,5-6H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAHKNKJEASKMJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)NC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

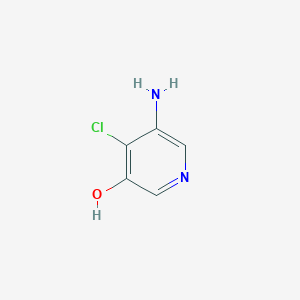
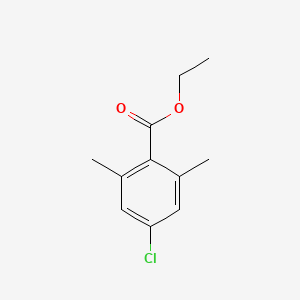


![6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester](/img/structure/B6338074.png)
